CID 18327875

Description

For instance, and highlight structurally complex molecules such as betulin derivatives (e.g., betulinic acid, CID 64971) and oscillatoxin analogs (e.g., oscillatoxin D, CID 101283546), which are characterized by steroid-like backbones or triterpenoid frameworks . If CID 18327875 shares structural similarities with these compounds, its applications could span medicinal chemistry, enzymology, or pharmacology.

Propriétés

Formule moléculaire |

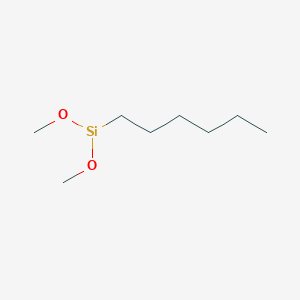

C8H19O2Si |

|---|---|

Poids moléculaire |

175.32 g/mol |

InChI |

InChI=1S/C8H19O2Si/c1-4-5-6-7-8-11(9-2)10-3/h4-8H2,1-3H3 |

Clé InChI |

JFPNTVWLQJJTPX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC[Si](OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl(dimethoxy)silane can be synthesized through a hydrosilylation reaction, where hexylsilane reacts with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a platinum-based compound to facilitate the addition of methanol to the silicon-hydrogen bond.

Industrial Production Methods: In industrial settings, the production of hexyl(dimethoxy)silane involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in various industries.

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl(dimethoxy)silane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, hexyl(dimethoxy)silane hydrolyzes to form hexylsilanol and methanol.

Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Hexylsilanol and methanol.

Condensation: Polysiloxanes.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Hexyl(dimethoxy)silane finds applications in several scientific research fields:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the modification of surfaces to enhance hydrophobicity.

Biology: Employed in the functionalization of biomolecules and surfaces for improved biocompatibility and stability.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable and biocompatible coatings.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mécanisme D'action

The mechanism by which hexyl(dimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in hexyl(dimethoxy)silane forms strong covalent bonds with oxygen, leading to the formation of stable siloxane networks. These networks enhance the mechanical and chemical properties of materials, making them suitable for various applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The evidence identifies several compounds with structural motifs relevant to natural products or inhibitors:

| Compound Name | PubChem CID | Core Structure | Key Functional Groups | Biological Role |

|---|---|---|---|---|

| Betulin | 72326 | Pentacyclic triterpenoid | Hydroxyl groups at C3, C28 | Antiviral, anti-inflammatory |

| Betulinic Acid | 64971 | Oxidized betulin derivative | Carboxylic acid at C17 | Apoptosis inducer |

| 3-O-Caffeoyl Betulin | 10153267 | Betulin + caffeoyl moiety | Ester linkage at C3 | Enhanced solubility, activity |

| Oscillatoxin D | 101283546 | Steroid-like macrocycle | Epoxide, methyl groups | Cytotoxin, ion channel modulation |

| Taurocholic Acid | 6675 | Bile acid conjugate | Taurine conjugate, hydroxyls | Lipid digestion, signaling |

CID 18327875 (Hypothetical Comparison):

- If this compound is a triterpenoid derivative (like betulin), modifications such as esterification, glycosylation, or oxidation at specific positions (e.g., C3, C17) could alter its hydrophobicity, bioavailability, or target affinity compared to betulin or betulinic acid .

- If it resembles oscillatoxin derivatives, the presence of epoxide rings or methyl groups might influence its cytotoxicity or binding to ion channels .

Functional and Pharmacological Differences

Solubility and Bioavailability

- Betulin (CID 72326): Low aqueous solubility due to hydrophobic triterpenoid backbone; often derivatized to improve pharmacokinetics .

- 3-O-Caffeoyl Betulin (CID 10153267): Enhanced solubility via polar caffeoyl moiety, enabling better cellular uptake .

- This compound: If modified with polar groups (e.g., sulfates, glycosides), it may exhibit superior solubility compared to unmodified triterpenoids.

Enzymatic Inhibition

- Betulinic Acid (CID 64971): Inhibits topoisomerase I and NF-κB pathways, with IC₅₀ values in the micromolar range .

- Ginkgolic Acid 17:1 (CID 5469634): Disrupts protein-protein interactions (e.g., SUMOylation) at nanomolar concentrations .

- This compound: Structural variations (e.g., side-chain length, aromaticity) could shift inhibitory potency toward distinct enzymatic targets, such as cytochrome P450 isoforms or kinases.

Toxicity and Selectivity

- Oscillatoxin D (CID 101283546): High cytotoxicity (nM IC₅₀) due to irreversible binding to voltage-gated sodium channels .

- Taurolithocholic Acid (CID 439763): Bile acid derivative with detergent-like membrane toxicity at elevated concentrations .

- This compound: Steric or electronic modifications might reduce off-target effects, improving therapeutic index.

Case Studies from Evidence

- Betulin Derivatives: 3-O-caffeoyl betulin (CID 10153267) showed improved antitumor activity in vitro compared to betulin, highlighting the role of esterification in enhancing efficacy .

- Oscillatoxin Analogs: Methylation at C30 (CID 185389) reduced oscillatoxin D’s cytotoxicity by 50%, underscoring the sensitivity of bioactivity to minor structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.